molecular formula C16H18N4O3S B5340816 3-(piperidin-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide

3-(piperidin-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide

Cat. No. B5340816
M. Wt: 346.4 g/mol
InChI Key: XTFQVHMTTQSCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(piperidin-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide, also known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). PDE4 inhibitors have been shown to have anti-inflammatory, anti-depressant, and cognitive-enhancing effects, making them attractive targets for drug development.

Mechanism of Action

3-(piperidin-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide works by selectively inhibiting the PDE4 enzyme, which is responsible for the breakdown of cAMP. By inhibiting PDE4, this compound increases intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to have anti-depressant and cognitive-enhancing effects. These effects are believed to be mediated by the same mechanism of action as its anti-inflammatory effects, namely the increase in intracellular cAMP levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(piperidin-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide as a research tool is its high selectivity for the PDE4 enzyme. This allows for more precise manipulation of intracellular cAMP levels without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other PDE4 inhibitors. This can make it more difficult to achieve a therapeutic effect in vivo.

Future Directions

There are several promising future directions for research on 3-(piperidin-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide and other PDE4 inhibitors. One area of interest is in the development of more potent and selective PDE4 inhibitors that can achieve a therapeutic effect at lower doses. Another area of interest is in the development of PDE4 inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is growing interest in the potential therapeutic applications of PDE4 inhibitors in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 3-(piperidin-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-aminopyrimidine with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with piperidine and chlorosulfonic acid to form the sulfonamide group. Finally, the benzamide moiety is introduced through a coupling reaction with 4-(aminomethyl)benzoic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-(piperidin-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide has been extensively studied for its potential therapeutic applications in various disease states. One of the most promising areas of research is in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. PDE4 inhibitors have been shown to reduce inflammation by increasing intracellular levels of cAMP, which in turn inhibits the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(19-16-17-8-5-9-18-16)13-6-4-7-14(12-13)24(22,23)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFQVHMTTQSCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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